molecular formula C14H15NO2S B173208 N-(1-Phenylethyl)benzenesulfonamide CAS No. 1146-47-0

N-(1-Phenylethyl)benzenesulfonamide

Cat. No. B173208
CAS RN: 1146-47-0
M. Wt: 261.34 g/mol
InChI Key: WFKSWLOBWYMBJK-UHFFFAOYSA-N
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Description

“N-(1-Phenylethyl)benzenesulfonamide” is a chemical compound with a molecular formula of C14H15NO2S . It has a molecular weight of 261.34 .


Synthesis Analysis

While specific synthesis methods for “N-(1-Phenylethyl)benzenesulfonamide” were not found in the search results, benzenesulfonamide derivatives have been synthesized via ring opening of aziridines . Another study described the synthesis of new aryl thiazolone–benzenesulfonamides as well as their carbonic anhydrase IX inhibitory effect .


Molecular Structure Analysis

The molecular structure of “N-(1-Phenylethyl)benzenesulfonamide” consists of 14 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .


Physical And Chemical Properties Analysis

“N-(1-Phenylethyl)benzenesulfonamide” has a molecular weight of 261.34 . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

  • Spectroscopic Characterization and Antimicrobial Activity : Compounds derived from N-(2-aminophenyl)benzenesulfonamide, including those with Schiff base ligands containing aromatic sulfonamide fragments, have been characterized for their antimicrobial activity. They have been studied using spectroscopic techniques (FT-IR, NMR), X-ray diffraction, and computational methods like Density Functional Theory (DFT) (Demircioğlu et al., 2018).

  • Carbonic Anhydrase Inhibition : Certain benzenesulfonamide compounds, including those with phenyl-1,2,3-triazole moieties, have shown potent inhibitory activity against human carbonic anhydrase isozymes, crucial in various physiological processes. These compounds have potential therapeutic implications in conditions like glaucoma (Nocentini et al., 2016).

  • Endothelin Antagonism : Research on biphenylsulfonamides, which are chemically related to N-(3,4-dimethyl-5-isoxazolyl) benzenesulfonamide, has led to the development of novel endothelin-A (ETA) selective antagonists. These compounds have shown potential in inhibiting the pressor effect of endothelin-1, suggesting cardiovascular implications (Murugesan et al., 1998).

  • Inhibitory Activity against Enzymes : N-substituted derivatives of 2-phenylethylamine, including N-(2-phenylethyl) benzenesulfonamide, have been synthesized and found to be potent inhibitors of butyryl cholinesterase (BChE), an enzyme important in neurodegenerative diseases (Rehman et al., 2012).

  • Pharmacological Properties : Research on fentanyl-related designer drugs, including 4-chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide, revealed these compounds lack appreciable opioid activity, both in vitro and in vivo, despite structural similarities to potent opioids (Huang et al., 2017).

  • Structural Analysis : Detailed structural analyses of various benzenesulfonamide derivatives, like 3-Nitro-N-phenyl-4-(phenylamino)benzenesulfonamide, have been conducted to understand their molecular geometry and interactions. Such studies are crucial for the development of targeted therapeutic agents (Główka et al., 1995).

Future Directions

While specific future directions for “N-(1-Phenylethyl)benzenesulfonamide” were not found in the search results, research into benzenesulfonamide derivatives is ongoing, with recent advances in triazole-benzenesulfonamide hybrids showing promise in various biological activities .

properties

IUPAC Name

N-(1-phenylethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-12(13-8-4-2-5-9-13)15-18(16,17)14-10-6-3-7-11-14/h2-12,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFKSWLOBWYMBJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Phenylethyl)benzenesulfonamide

CAS RN

1146-47-0
Record name Benzenesulfonamide, N-(1-phenylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001146470
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC296509
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=296509
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
D Rotili, D Tarantino, A Nebbioso… - Journal of medicinal …, 2012 - ACS Publications
Chemical changes performed on 1a (sirtinol) led to a series of SIRT1/2 inhibitors, in some cases more potent than 1a mainly against SIRT1. Tested in human leukemia U937 cells, the …
Number of citations: 88 pubs.acs.org
A Wang, CC DeOliveira, M Emmert - 2019 - chemrxiv.org
We report the development of a benzylic CH amination protocol that addresses two common drawbacks in non-directed, intermolecular benzylic CH aminations: (i) the need to use an …
Number of citations: 4 chemrxiv.org
HY Wang, XQ Pu, XJ Yang - The Journal of Organic Chemistry, 2018 - ACS Publications
A novel rearrangement reaction based on the structure of N-fluoro-N-alkyl benzenesulfonamide was developed. The reaction proceeded readily at 50 C in formic acid and generated a …
Number of citations: 5 pubs.acs.org
DR Wallach, JD Chisholm - The Journal of organic chemistry, 2016 - ACS Publications
An intermolecular alkylation of sulfonamides with trichloroacetimidates is reported. This transformation does not require an exogenous acid, base, or transition metal catalyst; instead the …
Number of citations: 36 pubs.acs.org
H Takahashi, T Tsubuki… - Chemical and …, 1991 - jstage.jst.go.jp
Chiral benzenesulfonamide titanium ate-complexes (4 and 8) were prepared from the lithium complexes (2 and 6) by treatment with titanium tetraisopropoxide. The diastereoselective …
Number of citations: 12 www.jstage.jst.go.jp
H TAKAHASHI, T TsUBUKI, K HIGASHIYAMA - Chart, 1991 - stella.repo.nii.ac.jp
Chiral benzenesulfonamide titanium ate-complexes (4 and 8) were prepared from the lithium complexes (2 and 6) by treatment with titanium tetraisopropoxide. The diastereoselective …
Number of citations: 0 stella.repo.nii.ac.jp
高橋浩, 津吹猛, 東山公男 - Chemical and Pharmaceutical Bulletin, 1991 - jlc.jst.go.jp
Chiral benzenesulfonamide titanium ate-complexes (4 and 8) were prepared from the lithium complexes (2 and 6) by treatment with titanium tetraisopropoxide. The diastereoselective …
Number of citations: 3 jlc.jst.go.jp
E Taheri, Z Mirjafary, H Saeidian - Journal of Molecular Structure, 2018 - Elsevier
The novel hydroxymethylated 1,4-disubstituted-1,2,3-triazole-based sulfonamides were synthesized in excellent yields and high regioselectivity via a one-pot, two-step, three-…
Number of citations: 16 www.sciencedirect.com
PAS Junior, SMF Murta, JG Taylor - Drugs and Drug Candidates, 2023 - mdpi.com
Chagas disease is caused by the parasite protozoan Trypanosoma cruzi (T. cruzi) and affects millions of people in over 21 countries in around the world. The main forms of treatment of …
Number of citations: 0 www.mdpi.com
BA Stenfors, FN Ngassa - European Journal of Chemistry, 2021 - eurjchem.com
The sulfonamide moiety is present among a variety of biologically significant compounds. A facile synthesis is necessary to produce a variety of sulfonamides with the potential to …
Number of citations: 2 www.eurjchem.com

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